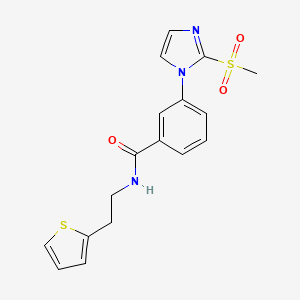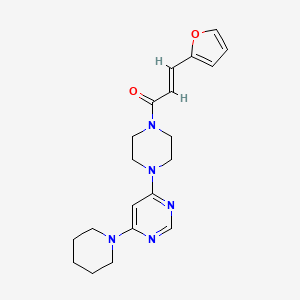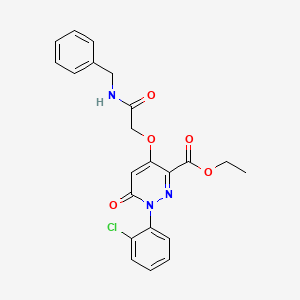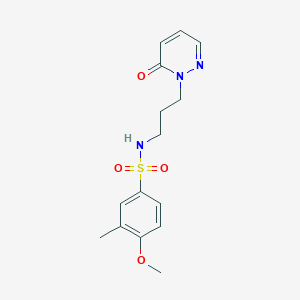![molecular formula C13H14F2N4O2S B2405609 2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole CAS No. 2097862-09-2](/img/structure/B2405609.png)
2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to exhibit broad biological activities and are present as a central structural component in a number of drug classes .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : A study by Lakshman et al. (2014) detailed the synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, highlighting the versatile chemistry and synthetic accessibility of triazole derivatives Lakshman et al., 2014.
Chemical Reactions and Derivatives : Peng and Zhu (2003) conducted research on the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, demonstrating the potential of triazole derivatives in creating novel organic compounds Peng & Zhu, 2003.
Biological and Pharmaceutical Applications
Antibacterial and Antifungal Properties : El-Sayed (2006) investigated the synthesis of 1,2,4-triazole derivatives, revealing their potential as antimicrobial agents and surface active agents, signifying the biological significance of triazole compounds El-Sayed, 2006.
In Silico Drug-likeness Prediction : Pandya et al. (2019) focused on in silico prediction of drug-likeness and in vitro microbial investigation of dihydropyrrolone conjugates, underscoring the role of triazole derivatives in drug development Pandya et al., 2019.
Material Science and Catalysis
Photoluminescent Properties : Bai et al. (2015) studied the assembly of photoluminescent [CunIn] clusters using 1,2,3-triazole-based NS ligands, indicating the application of triazole derivatives in material science, particularly in photoluminescence Bai et al., 2015.
Catalysis in Organic Synthesis : Roth et al. (2019) presented a method for the synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids, showcasing the utility of triazole derivatives in organic synthesis and catalysis Roth et al., 2019.
Propriétés
IUPAC Name |
2-[[1-(2,5-difluorophenyl)sulfonylpyrrolidin-2-yl]methyl]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O2S/c14-10-3-4-12(15)13(8-10)22(20,21)18-7-1-2-11(18)9-19-16-5-6-17-19/h3-6,8,11H,1-2,7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACZCNIPSSVLDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)F)F)CN3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

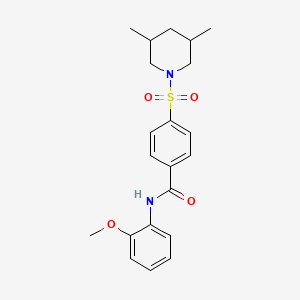
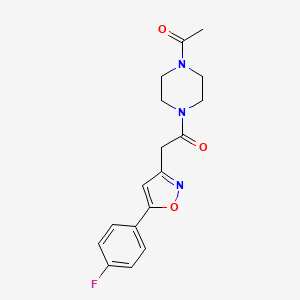

![1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine](/img/structure/B2405535.png)
![2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B2405536.png)
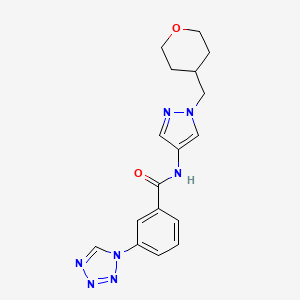
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B2405538.png)
